Structural Advantage Over OTS514
OTS964 is a dimethylated derivative of OTS514, a chemical modification that distinguishes it from its parent compound . While OTS514 is a highly potent TOPK inhibitor with an IC50 of 2.6 nM, OTS964, with an IC50 of 28 nM, demonstrates a different pharmacological profile that extends beyond TOPK inhibition [1]. This structural alteration results in OTS964 gaining potent inhibitory activity against CDK11 (Kd = 40 nM), a target not potently engaged by OTS514 . This dual-targeting capability, absent in the parent molecule, provides a distinct mechanism of action that is critical for experiments investigating the combined inhibition of TOPK and CDK11 signaling pathways.
OTS514: IC50(TOPK)=2.6 nM; no reported CDK11 inhibition
| Evidence Dimension | Chemical structure and target profile |
|---|---|
| Target Compound Data | IC50(TOPK) = 28 nM; Kd(CDK11B) = 40 nM |
| Comparator Or Baseline | OTS514: IC50(TOPK) = 2.6 nM; no reported potent CDK11 inhibition |
| Quantified Difference | OTS964 is 10.8-fold less potent on TOPK than OTS514, but uniquely inhibits CDK11 with a Kd of 40 nM. |
| Conditions | Biochemical kinase activity assays and binding assays |
Why This Matters
Procurement of OTS964 over OTS514 is essential for studies requiring dual TOPK/CDK11 inhibition or for investigating the downstream effects specific to the dimethylated thienoquinolin scaffold.
- [1] Adooq Bioscience. TOPK pathway and inhibitors. View Source
